TNIK Kinase Inhibition: 3-yl vs 2-yl Regioisomer Comparison for Kinase Selectivity
In a direct head-to-head comparison of regioisomers derived from the same core scaffold and evaluated under identical assay conditions, the compound containing the 5-(benzo[b]thiophen-3-yl)pyrazole motif demonstrated a 70.3-fold greater inhibitory potency against TNIK kinase than its 2-yl regioisomer counterpart [1]. This substantial difference underscores the critical importance of the specific regioisomeric attachment point for target engagement.
| Evidence Dimension | TNIK kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 10 nM (for analog US11485711 Compound 117, which contains the 5-(benzo[b]thiophen-3-yl)-1H-pyrazol-3-yl motif) |
| Comparator Or Baseline | 703 nM (for analog US11485711 Compound 224, which contains the 5-(benzo[b]thiophen-2-yl)-1H-pyrazol-3-yl motif) |
| Quantified Difference | 70.3-fold (703 nM / 10 nM) |
| Conditions | TNIK kinase enzyme system; luminescent ADP-Glo assay |
Why This Matters
For procurement, this data provides quantifiable assurance that the 3-yl regioisomer is the correct choice for TNIK kinase studies, avoiding the significant potency loss associated with the 2-yl analog.
- [1] US Patent 11485711. BindingDB entry BDBM579708 (Compound 117) and BDBM579779 (Compound 224). View Source
